![molecular formula C12H17ClN2O2 B1379238 [3-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride CAS No. 1803598-90-4](/img/structure/B1379238.png)
[3-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride: is a chemical compound with the molecular formula C12H17ClN2O2. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride typically involves the reaction of 3-(chloromethyl)benzonitrile with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [3-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with various nucleophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Oxidized amine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenylmethanamine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: [3-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride is used as a building block in organic synthesis for the preparation of various complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is utilized as a probe to study enzyme activities and protein-ligand interactions. It can also be used in the development of biochemical assays and diagnostic tools.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. It may exhibit biological activities such as enzyme inhibition, receptor binding, and antimicrobial properties.
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals, coatings, and polymers. It may also be employed in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of [3-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets such as enzymes, receptors, and proteins. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- [3-(Morpholine-4-carbonyl)phenyl]methanol
- [3-(Morpholine-4-carbonyl)phenyl]acetic acid
- [3-(Morpholine-4-carbonyl)phenyl]ethanamine
Comparison: Compared to similar compounds, [3-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride is unique due to its specific structural features and chemical properties. It has a distinct combination of functional groups that confer unique reactivity and biological activity. The presence of the morpholine ring and the phenylmethanamine moiety allows for versatile chemical modifications and interactions with various molecular targets.
Eigenschaften
IUPAC Name |
[3-(aminomethyl)phenyl]-morpholin-4-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c13-9-10-2-1-3-11(8-10)12(15)14-4-6-16-7-5-14;/h1-3,8H,4-7,9,13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNLNIWDEJKUNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC(=C2)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
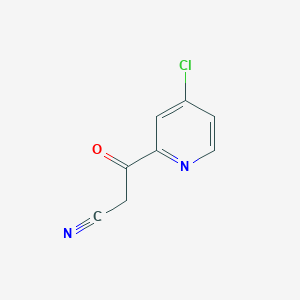
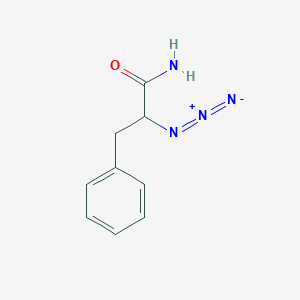
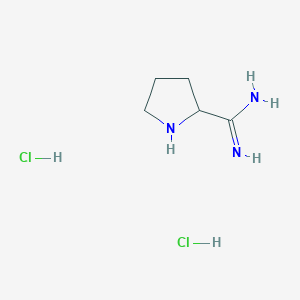
![1-[(4-aminonaphthalen-1-yl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1379159.png)
![Methyl 4-[3-(trifluoromethyl)phenyl]butanoate](/img/structure/B1379165.png)
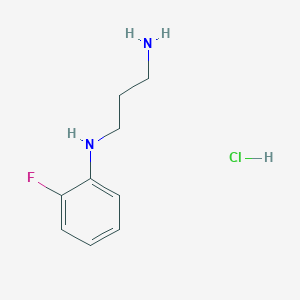
![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1379168.png)
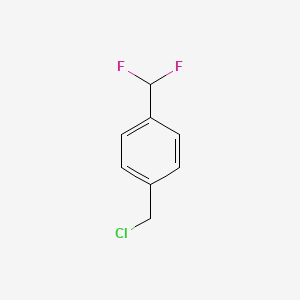
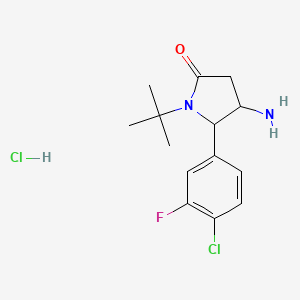
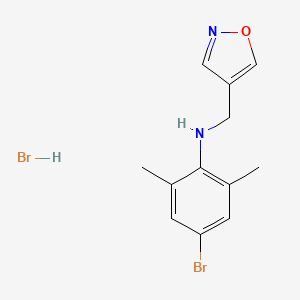
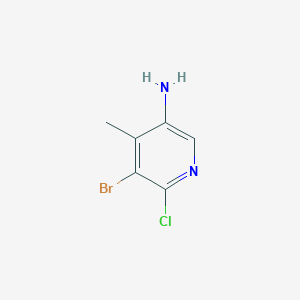
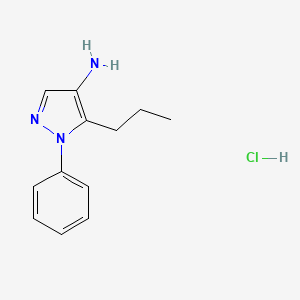
![tert-butyl N-[2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B1379176.png)
![ethyl 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B1379178.png)
